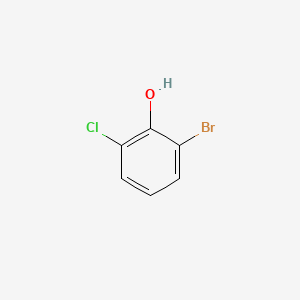

2-Bromo-6-chlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUECOFFMVWPWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174350 | |

| Record name | Phenol, 2-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-88-2 | |

| Record name | Phenol, 2-bromo-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-chlorophenol (CAS No. 2040-88-2), a halogenated aromatic compound. The document details its chemical and physical properties, provides a representative synthesis protocol, and discusses its potential applications, particularly as an intermediate in organic synthesis.

Core Chemical and Physical Properties

This compound is a disubstituted phenol (B47542) featuring both bromine and chlorine atoms ortho to the hydroxyl group. This substitution pattern influences its reactivity and physical characteristics.

Identification and Nomenclature

| Identifier | Value |

| CAS Number | 2040-88-2 |

| IUPAC Name | This compound |

| Synonyms | Phenol, 2-bromo-6-chloro-; 2-Chloro-6-bromophenol |

| Molecular Formula | C₆H₄BrClO |

| Molecular Weight | 207.45 g/mol [1] |

| InChI Key | LUECOFFMVWPWDR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)O)Cl |

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. Note that some values are predicted based on computational models.

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | 50-52 °C | |

| Boiling Point | 204.6 ± 20.0 °C (Predicted) | |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | |

| pKa | 6.96 ± 0.10 (Predicted) | |

| Solubility | Very slightly soluble in water (0.6 g/L at 25°C, Calculated). Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | |

| LogP (predicted) | 3.3 | [2] |

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the electrophilic bromination of 2-chlorophenol (B165306). The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since one ortho position is occupied by chlorine, the bromination occurs at the other available ortho and the para positions. Controlling the reaction conditions is crucial to favor the formation of the desired 2,6-disubstituted product over the 2,4-isomer.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on established chemical principles and patent literature for the synthesis of this compound.[3][4] Researchers should conduct their own risk assessment and optimization.

Objective: To synthesize this compound via electrophilic bromination of 2-chlorophenol.

Materials:

-

2-Chlorophenol

-

Bromine chloride (BrCl) or elemental bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol in an appropriate volume of carbon tetrachloride. Cool the flask in an ice bath to 0°C.

-

Bromination: Slowly add a stoichiometric equivalent of bromine chloride, dissolved in carbon tetrachloride, to the stirred solution via the dropping funnel. Maintain the temperature at or below 0°C throughout the addition to maximize the yield of the 2-bromo-6-chloro isomer.[3] The reaction with bromine chloride at 0°C has been reported to yield up to 74% of this compound.[3][4]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by washing it with a saturated solution of sodium bicarbonate to neutralize any remaining acidic byproducts. Separate the organic layer using a separatory funnel.

-

Drying and Concentration: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which will likely be a mixture of isomers (this compound and 4-bromo-2-chlorophenol), can be purified.[3][4] Purification can be achieved by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Characterization: The identity and purity of the final product should be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]

Applications in Research and Drug Development

Halogenated phenols are a well-established class of intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[6] The bromine and chlorine substituents on the phenol ring provide reactive sites for further chemical transformations.

-

Chemical Intermediate: The primary role of this compound is as a building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group can be derivatized, for instance, through etherification or esterification.

-

Scaffold for Bioactive Molecules: While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of bromophenols has been investigated for various therapeutic properties, including antioxidant, anticancer, and antimicrobial effects.[7] The unique substitution pattern of this compound makes it an interesting scaffold for the synthesis of novel compounds for biological screening.

It is important to note that the toxicity of halogenated phenols can vary significantly based on the number and position of the halogen atoms.[8][9][10][11] Therefore, any derivatives synthesized from this compound would require thorough toxicological evaluation.

Safety and Handling

This compound is classified as a hazardous substance. Based on GHS classifications, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this chemical.

References

- 1. Phenol, 2-bromo-6-chloro- | C6H4BrClO | CID 16268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. 2-(2-Aminoethyl)-6-bromo-4-chlorophenol | Benchchem [benchchem.com]

- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Bromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-6-chlorophenol (CAS No. 2040-88-2). It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key data, outlines detailed experimental protocols for its synthesis and purification, and discusses its spectral characteristics and potential reactivity.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with a molecular formula of C₆H₄BrClO.[1][2][3] Its structure, featuring a hydroxyl group and two different halogen substituents on the benzene (B151609) ring, makes it a valuable intermediate in organic synthesis. The physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrClO | [1][2][3] |

| Molecular Weight | 207.45 g/mol | [1][2][4][5] |

| CAS Number | 2040-88-2 | [1][2][3][4] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 50-52 °C | [3][4] |

| Boiling Point | 204.6 ± 20.0 °C (Predicted at 760 Torr) | [3][4] |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 6.96 ± 0.10 (Predicted) | [3] |

| Solubility | Very slightly soluble in water (0.6 g/L at 25 °C, Calculated). Slightly soluble in DMSO and Methanol. | [3][4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [3] |

Experimental Protocols

Synthesis of this compound via Bromination of 2-Chlorophenol (B165306)

A common method for the synthesis of this compound is the electrophilic bromination of 2-chlorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The presence of the chloro substituent at position 2 directs the bromination primarily to the available ortho position (position 6).

Methodology based on U.S. Pat. No. 3,449,443: [6][7]

-

Reaction Setup: A solution of 2-chlorophenol is prepared in a suitable inert solvent, such as carbon tetrachloride, in a reaction vessel equipped with a stirrer, thermometer, and an addition funnel. The vessel is cooled in an ice bath to maintain a temperature of 0 °C.

-

Reagent Addition: A solution of bromine chloride in the same solvent is added dropwise to the cooled 2-chlorophenol solution over a period of time, ensuring the temperature does not exceed the set limit.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is washed sequentially with water, a dilute solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine, and finally with brine.

-

Isolation: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator.

-

Yield: This process has been reported to yield this compound with significant selectivity over the 4-bromo isomer.[6][7]

Purification

The crude product obtained from the synthesis can be purified to a high degree using standard laboratory techniques.

Methodology: Flash Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh or 230-400 mesh) is used to pack a glass column.

-

Mobile Phase (Eluent): A non-polar/polar solvent system is employed. A common choice is a mixture of n-hexane and ethyl acetate, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity to elute the desired compound.

-

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).

-

This solution is adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a dry powder.

-

The dry-loaded sample is carefully added to the top of the prepared silica gel column.

-

The eluent is passed through the column under positive pressure (using compressed air or nitrogen).

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.

-

Spectral Data and Characterization

While specific, detailed spectra for this compound are not widely published in the provided search results, its structure allows for the prediction of key spectral features based on data for analogous compounds.[8][9][10][11]

| Technique | Expected Features |

| ¹H NMR | The spectrum is expected to show signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. The integration should correspond to a 1:1:1 ratio. The coupling patterns (doublets, triplets, or doublet of doublets) will depend on the specific coupling constants between the adjacent protons. A broad singlet corresponding to the hydroxyl proton will also be present, typically in the range of 5-6 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | The spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbon attached to the hydroxyl group (C-1) will be shifted downfield (approx. 150-155 ppm). The carbons bonded to the halogens (C-2 and C-6) will also show characteristic shifts, with the carbon-bromine bond typically appearing at a higher field (less deshielded) than the carbon-chlorine bond. |

| Infrared (IR) | A characteristic broad absorption band for the O-H stretch of the phenolic group is expected in the region of 3300-3600 cm⁻¹. Strong C-O stretching absorption will be observed near 1200 cm⁻¹. Aromatic C=C stretching bands will appear around 1500-1600 cm⁻¹, and C-H stretching will be seen above 3000 cm⁻¹. C-Br and C-Cl stretching vibrations are expected in the fingerprint region below 1100 cm⁻¹.[8] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z 206, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a complex isotopic cluster for the molecular ion (M, M+2, M+4 peaks). |

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The hydroxyl group can undergo O-alkylation or O-acylation. The aromatic ring is susceptible to further electrophilic substitution, although it is deactivated by the halogen atoms. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.

Halogenated phenols are important precursors in the synthesis of agrochemicals, flame retardants, and pharmaceuticals.[12][13] While specific applications for this compound are not detailed, related bromophenol derivatives are known to possess a range of biological activities, including antioxidant, anticancer, and antibacterial properties.[14][15][16]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. Phenol, 2-bromo-6-chloro- | C6H4BrClO | CID 16268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-6-chloro-phenol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CAS # 2040-88-2, this compound, 2-Chloro-6-bromophenol - chemBlink [ww.chemblink.com]

- 5. This compound | CAS No- 2040-88-2 | Simson Pharma Limited [simsonpharma.com]

- 6. prepchem.com [prepchem.com]

- 7. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 2-Bromophenol(95-56-7) 13C NMR [m.chemicalbook.com]

- 10. 2-Bromo-4-chlorophenol(695-96-5) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR [m.chemicalbook.com]

- 12. Research Portal [researchportal.murdoch.edu.au]

- 13. Page loading... [wap.guidechem.com]

- 14. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-6-chlorophenol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-chlorophenol, a halogenated aromatic compound of significant interest in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals. This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its key applications.

Chemical Structure and Properties

This compound is a disubstituted phenol (B47542) with the chemical formula C₆H₄BrClO.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH) at position 1, a bromine atom at position 2, and a chlorine atom at position 6. The IUPAC name for this compound is this compound.[2]

The molecular weight of this compound is 207.45 g/mol .[1][2][3]

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₄BrClO |

| Molecular Weight | 207.45 g/mol [1][2][3] |

| CAS Number | 2040-88-2[1][2][3] |

| Appearance | White to Off-White Solid[4] |

| Melting Point | 50-52 °C[4][5] |

| Boiling Point | 204.6 ± 20.0 °C (at 760 Torr)[4][5] |

| Density | 1.788 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[4][5] |

| Solubility | Very slightly soluble in water (0.6 g/L at 25 °C)[5] |

| pKa | 6.96 ± 0.10 (Predicted)[4] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic bromination of 2-chlorophenol (B165306). The hydroxyl group of the phenol is a strong activating group that directs incoming electrophiles to the ortho and para positions. In the case of 2-chlorophenol, the para position is sterically more accessible, but reaction conditions can be optimized to favor ortho-bromination.

One common method involves the reaction of 2-chlorophenol with bromine chloride.[6][7]

This protocol is a representative method for the synthesis of this compound.

Materials:

-

2-Chlorophenol

-

Bromine chloride (BrCl) or a mixture of bromine (Br₂) and chlorine (Cl₂)

-

Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium hydroxide (B78521) solution (for workup)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a cooling bath, dissolve 2-chlorophenol in anhydrous carbon tetrachloride.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a stoichiometric amount of bromine chloride, dissolved in carbon tetrachloride, to the reaction mixture via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified period to ensure complete reaction.

-

Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium hydroxide to remove any unreacted starting material and acidic byproducts.

-

The organic layer is then separated, washed with water, and dried over an anhydrous drying agent like magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved through recrystallization or column chromatography to obtain pure this compound.

It is noted that this reaction can produce a mixture of isomers, including 4-bromo-2-chlorophenol.[6][7] The reaction conditions, such as temperature and solvent, can be adjusted to optimize the yield of the desired this compound.[6][7]

Logical Workflow for Synthesis

The following diagram illustrates the synthesis pathway of this compound from 2-chlorophenol.

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of three reactive sites: the hydroxyl group and the two halogen atoms, which can be further functionalized.

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of more complex molecules with potential biological activity. Bromophenol derivatives have been explored for their antibacterial properties.[8][9] The synthesis of novel bromophenol derivatives is an active area of research for developing new therapeutic agents.[10]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used in the creation of new pesticides and herbicides.

-

Precursor for Other Compounds: this compound can be a precursor in the formation of mixed halogenated dibenzo-p-dioxins and furans under certain thermal conditions, which is an important consideration in environmental and combustion chemistry.[11]

References

- 1. americanelements.com [americanelements.com]

- 2. Phenol, 2-bromo-6-chloro- | C6H4BrClO | CID 16268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 2040-88-2 | Simson Pharma Limited [simsonpharma.com]

- 4. 2-bromo-6-chloro-phenol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CAS # 2040-88-2, this compound, 2-Chloro-6-bromophenol - chemBlink [ww.chemblink.com]

- 6. prepchem.com [prepchem.com]

- 7. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Research Portal [researchportal.murdoch.edu.au]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-chlorophenol from 2-chlorophenol

Introduction

2-Bromo-6-chlorophenol is a halogenated aromatic compound of significant interest in chemical synthesis, serving as a key intermediate in the development of various agrochemicals and pharmaceutical agents. Its synthesis from 2-chlorophenol (B165306) involves an electrophilic aromatic substitution reaction, specifically bromination. The regioselectivity of this reaction is a critical aspect, as the directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents on the phenol (B47542) ring can lead to the formation of isomeric products. This guide provides an in-depth overview of the synthesis, focusing on reaction mechanisms, experimental protocols, and quantitative data for professionals in research and drug development.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 2-chlorophenol is an electrophilic aromatic substitution. The hydroxyl group (-OH) is a strongly activating ortho-, para-directing group, while the chlorine atom (-Cl) is a deactivating, yet also ortho-, para-directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (a bromine species) to the positions ortho and para to it.

In the case of 2-chlorophenol, the positions available for substitution are C4 and C6. Both are ortho or para to the hydroxyl group. This leads to the potential formation of two primary monobrominated products:

-

This compound (bromination at the C6 position, ortho to -OH)

-

4-Bromo-2-chlorophenol (bromination at the C4 position, para to -OH)

Controlling the reaction conditions and the choice of brominating agent is crucial to selectively favor the formation of the desired this compound isomer. Generally, bromination of phenols at the para-position is electronically favored.[1][2] However, specific reagents can influence the ortho/para ratio.

Synthesis Methodology: Bromination with Bromine Chloride

A documented method for synthesizing this compound involves the use of bromine chloride (BrCl) as the brominating agent in an inert solvent like carbon tetrachloride.[3] This method has been shown to produce a mixture of this compound and 4-bromo-2-chlorophenol, with the ratio of the isomers being dependent on the reaction temperature.

Quantitative Data Summary

The following table summarizes the product distribution from the reaction of 2-chlorophenol with bromine chloride in carbon tetrachloride, as detailed in U.S. Patent 3,449,443.[3]

| Reaction Temperature (°C) | Brominating Agent | Solvent | Yield of this compound (% of theory) | Yield of 4-Bromo-2-chlorophenol (% of theory) |

| 0 | Bromine Chloride | Carbon Tetrachloride | 74% | 22% |

| 23 - 26 | Bromine Chloride | Carbon Tetrachloride | 61.7% | 26.3% |

As the data indicates, lower reaction temperatures (0°C) favor the formation of the desired this compound isomer.

Experimental Protocol

The following is a representative experimental protocol adapted from the principles described in the literature for the synthesis of this compound.[3][4]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Ice bath.

-

2-chlorophenol.

-

Bromine chloride solution in carbon tetrachloride.

-

Apparatus for distillation or column chromatography for purification.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask, dissolve 2-chlorophenol (1.0 equivalent) in carbon tetrachloride.

-

Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

-

Reagent Addition: Add a solution of bromine chloride (1.0 equivalent) in carbon tetrachloride dropwise to the stirred 2-chlorophenol solution over a period of 1-2 hours. It is critical to maintain the reaction temperature at 0°C during the addition to maximize the yield of the desired isomer.[3]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional hour. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

Once the reaction is complete, wash the reaction mixture with a solution of sodium bisulfite to quench any remaining bromine chloride.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate the this compound.

-

Visualizations

Reaction Pathway

The diagram below illustrates the electrophilic substitution mechanism for the bromination of 2-chlorophenol, showing the formation of the two primary isomeric products via their respective arenium ion intermediates.

References

- 1. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]

- 3. prepchem.com [prepchem.com]

- 4. US4210766A - Process for producing 2-halo-4-bromophenols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 2-Bromo-6-chlorophenol (CAS No. 2040-88-2). The information is intended for professionals in research and development who may handle this compound.

Section 1: Chemical and Physical Properties

This compound is a halogenated aromatic compound. Its key physical and chemical properties are summarized below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| CAS Number | 2040-88-2 | [1] |

| Molecular Formula | C₆H₄BrClO | [1] |

| Molecular Weight | 207.45 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Melting Point | 50-52 °C | [2] |

| Boiling Point | 204.6 ± 20.0 °C (Predicted) | [2] |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Very slightly soluble in water (0.6 g/L at 25 °C, Calculated).[2] | |

| pKa | 6.96 ± 0.10 (Predicted) | |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. All personnel must be aware of these hazards before handling the compound.[1]

| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Section 3: Toxicology

| Compound | Test Species | Route | LD₅₀ / LC₅₀ Value | Reference(s) |

| 4-Bromo-2-chlorophenol | Rat | Oral | ATE = 500 mg/kg | [3] |

| 2,4,6-Tribromophenol | Rat | Oral | 1,486 mg/kg | [4] |

| 2,4,6-Tribromophenol | Rat | Dermal | > 2,000 mg/kg | [4][5] |

Mechanism of Toxicity

The toxicity of halogenated phenols like this compound is multifaceted. The primary mechanisms include:

-

Protoplasmic Poisoning : Phenolic compounds can denature cellular proteins and disrupt cell membranes, leading to coagulation necrosis and cell death.[6][7]

-

Oxidative Stress : They can promote the formation of free radicals, leading to oxidative damage to vital cellular components such as lipids, proteins, and DNA.[6][8]

-

Uncoupling of Oxidative Phosphorylation : Substituted phenols are known to interfere with the mitochondrial electron transport chain, uncoupling oxidative phosphorylation. This disrupts ATP synthesis and can lead to severe metabolic acidosis and hyperthermia.[7]

-

Endocrine Disruption : Some halogenated phenolics have been shown to inhibit deiodinase enzymes, which are crucial for the regulation of thyroid hormones, indicating a potential for endocrine disruption.[9]

Section 4: Experimental Protocols for Hazard Assessment

The hazard classifications for chemicals like this compound are determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method) This method is used to estimate the acute oral toxicity of a substance.

-

Principle : It is a stepwise procedure using a limited number of animals (typically three female rats per step). The outcome (mortality or evident toxicity) of dosing at one level determines the next step.

-

Procedure : A starting dose (e.g., 300 mg/kg) is administered orally by gavage.

-

Observation : Animals are observed for up to 14 days for signs of toxicity and mortality.

-

Endpoint : The absence or presence of compound-related mortality in a group of animals dosed at a specific level, in conjunction with the severity of toxic signs, allows for the substance to be assigned to a GHS toxicity category.[10]

Acute Dermal Irritation (OECD 404) This protocol assesses the potential of a substance to cause reversible inflammatory changes to the skin.[11][12]

-

Principle : The substance is applied to a small area of skin (approx. 6 cm²) of a single experimental animal (typically an albino rabbit).

-

Procedure : A 0.5 g (solid) or 0.5 mL (liquid) dose is applied under a gauze patch for a 4-hour exposure period.

-

Observation : The skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal.

-

Endpoint : The reaction is scored based on the severity of the lesions. If the effects are reversible within 14 days, the substance is classified as an irritant.[13]

Acute Eye Irritation (OECD 405) This test evaluates the potential of a substance to cause damage to the eye upon a single exposure.[14][15]

-

Principle : The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control.

-

Procedure : A dose of 0.1 mL (liquid) or 0.1 g (solid) is instilled.

-

Observation : The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are evaluated for opacity, inflammation, redness, and swelling.

-

Endpoint : Scores are assigned to the observed effects. The substance is classified based on the severity and reversibility of the eye damage.[16]

Section 5: Handling Precautions and Exposure Controls

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eyewash stations and emergency safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.

-

Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn.

-

Respiratory Protection : If dust or aerosols may be generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate particulate filter.

Section 6: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

-

Specific Hazards : Combustion may produce toxic and corrosive gases, including carbon oxides, hydrogen bromide, and hydrogen chloride.

-

Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the specific SDS for this compound provided by the manufacturer and follow all institutional and regulatory safety guidelines.

References

- 1. Phenol, 2-bromo-6-chloro- | C6H4BrClO | CID 16268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 2040-88-2, this compound, 2-Chloro-6-bromophenol - chemBlink [ww.chemblink.com]

- 3. cpachem.com [cpachem.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. fishersci.com [fishersci.com]

- 6. HEALTH EFFECTS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pjoes.com [pjoes.com]

- 9. academic.oup.com [academic.oup.com]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of 2-Bromo-6-chlorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-6-chlorophenol, a halogenated phenol (B47542) derivative of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its foundational physicochemical properties that govern solubility. Furthermore, it offers detailed experimental protocols for the accurate determination of this critical parameter in a range of organic solvents, empowering researchers to generate precise data for their specific applications.

Physicochemical Properties and Predicted Solubility Profile

This compound (CAS No: 2040-88-2) is a solid at room temperature with a melting point between 50-52 °C.[1] Its molecular structure, featuring a polar hydroxyl group and a substituted aromatic ring with bromine and chlorine atoms, dictates its solubility behavior. The hydroxyl group can participate in hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the halogenated phenyl ring imparts a lipophilic character, indicating likely solubility in non-polar organic solvents.

Based on its structure and available qualitative data, a predicted solubility profile can be inferred. The compound is described as "very slightly soluble" in water, with a calculated value of 0.6 g/L at 25 °C.[2] It is also reported to be "slightly" soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents such as methanol.[1] For other organic solvents, we can extrapolate a qualitative solubility profile based on the principle of "like dissolves like."

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Slight to Moderate | The hydroxyl group of this compound can form hydrogen bonds with these solvents. However, the non-polar halogenated ring may limit high solubility.[1] |

| Polar Aprotic | DMSO, Acetone | Slight to Moderate | Dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected. DMSO is a strong solvent for many organic compounds.[1] |

| Non-Polar | Toluene, Hexane | Low to Slight | The polar hydroxyl group will hinder solubility in non-polar solvents. Van der Waals forces between the aromatic rings may allow for some limited dissolution in toluene. |

| Chlorinated | Dichloromethane | Moderate | The presence of a chlorine atom in both the solute and solvent suggests favorable interactions, potentially leading to good solubility. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods are essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This can be coupled with either gravimetric or spectrophotometric analysis for quantification.

This method directly measures the mass of the dissolved solid in a known volume of a saturated solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Gravimetric Determination: Once the solvent has completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation of Solubility: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of the filtered aliquot (L)

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster and requires a smaller sample size than the gravimetric method.

Materials and Equipment:

-

All materials and equipment for the isothermal shake-flask method.

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of Saturated Solutions and Equilibration: Follow steps 1-3 of the gravimetric method.

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

Sample Collection and Dilution: After equilibration and settling of the saturated solution, carefully withdraw a small, known volume of the supernatant and filter it. Dilute the filtered aliquot with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted sample at the λmax.

-

Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Solubility = Concentration of diluted sample × (Volume after dilution / Volume before dilution)

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: Logical workflow for the experimental determination of solubility.

This guide provides a framework for understanding and experimentally determining the solubility of this compound in organic solvents. By following the detailed protocols, researchers can generate the high-quality, quantitative data necessary for advancing their work in drug development and chemical synthesis.

References

Spectroscopic Analysis of 2-Bromo-6-chlorophenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-6-chlorophenol, a halogenated aromatic compound relevant in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.5 - 7.7 | d | 8.0 - 9.0 | Ar-H |

| 7.2 - 7.4 | t | 7.5 - 8.5 | Ar-H |

| 6.9 - 7.1 | d | 7.0 - 8.0 | Ar-H |

| 5.5 - 6.5 | s (broad) | - | OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 155 | C-OH |

| 130 - 135 | C-Cl |

| 125 - 130 | C-H |

| 120 - 125 | C-H |

| 115 - 120 | C-Br |

| 110 - 115 | C-H |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Medium | Aromatic C=C stretch |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1260 - 1180 | Strong | C-O stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 750 - 650 | Strong | C-Cl stretch |

| 650 - 550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 206/208/210 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (due to Br and Cl isotopes) |

| 127/129 | Medium | [M - Br]⁺ |

| 171/173 | Medium | [M - Cl]⁺ |

| 98 | Medium | [C₆H₃O]⁺ |

| 69 | Low | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data of a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer's detector.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, clean spatula tip amount of the solid this compound sample directly onto the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

-

Instrument Setup:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and their wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups (e.g., O-H, C-H aromatic, C-O, C-Cl, C-Br) to confirm the structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

For a solid sample, a direct insertion probe (DIP) or coupling with a gas chromatograph (GC-MS) can be used.

-

GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol). Inject the solution into the GC, where the compound is vaporized and separated from the solvent before entering the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak to determine the molecular weight. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M+2 and M+4 peaks.[2]

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

A Technical Guide to High-Purity 2-Bromo-6-chlorophenol for Researchers and Drug Development Professionals

Introduction: 2-Bromo-6-chlorophenol is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique substitution pattern, featuring both a bromine and a chlorine atom ortho to a hydroxyl group, makes it a versatile synthetic building block. The reactivity of the aromatic ring, coupled with the potential for functionalization of the hydroxyl group, allows for its incorporation into a wide array of more complex molecules. For researchers and drug development professionals, securing a reliable supply of high-purity this compound is a critical first step in any synthetic campaign. This technical guide provides an in-depth overview of commercial suppliers, a generalized experimental protocol for its synthesis and purification, and a logical workflow for its application in a research and development setting.

Commercial Suppliers of High-Purity this compound

The availability of high-purity starting materials is crucial for the success of multi-step syntheses, ensuring reproducibility and minimizing the formation of impurities in subsequent steps. Several chemical suppliers offer this compound, with purity levels suitable for research and development purposes. The following table summarizes the offerings from a selection of commercial vendors. It is important to note that for applications requiring the highest purity, it is often advisable to request a certificate of analysis for a specific batch or to inquire about custom synthesis and purification services.

| Supplier | Product/Catalog Number | Stated Purity | Available Quantities |

| American Elements | - | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) upon request.[1] | Bulk quantities available.[1] |

| AOBChem | 19932 | 97%[2] | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[2] |

| Biosynth | FB141592 | High-quality reference standards.[3] | Inquire for available quantities. |

| ChemicalBook | - | One supplier (Career Henan Chemical Co.) lists 99% purity.[4] | Available by the KG.[4] |

| LGC Standards | TRC-B415978 | A certificate of analysis is available with the product.[5] | 50mg, 100mg, 500mg[5] |

| Simson Pharma Limited | - | Accompanied by a Certificate of Analysis.[6] | Inquire for available quantities. |

| Sigma-Aldrich (Fluorochem) | FLUH99C860C2 | 95% | Inquire for available quantities. |

| Synquest Labs | 2601-D-09 | - | Inquire for available quantities. |

Experimental Protocols: Synthesis and Purification

While direct purchase from a commercial supplier is the most common route for obtaining this compound, understanding its synthesis and purification can be valuable for custom needs or for troubleshooting impurity profiles. The following is a generalized experimental protocol based on common methods for the halogenation of phenols.

Synthesis of this compound:

A common route to this compound involves the selective bromination of 2-chlorophenol.

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents and Solvents:

-

2-chlorophenol (starting material)

-

Brominating agent (e.g., N-Bromosuccinimide (NBS) or elemental bromine)

-

Solvent (e.g., dichloromethane, acetonitrile, or a non-polar solvent like carbon tetrachloride)

-

Optional: A catalyst to improve regioselectivity.

-

-

Procedure:

-

2-chlorophenol is dissolved in the chosen solvent and the solution is cooled in an ice bath.

-

The brominating agent, dissolved in the same solvent, is added dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography or Gas Chromatography).

-

The reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to consume any unreacted bromine.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of this compound:

High purity is often achieved through recrystallization or column chromatography.

-

Recrystallization:

-

The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., hexane (B92381), heptane, or a mixture of ethanol (B145695) and water).

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

-

Column Chromatography:

-

A silica (B1680970) gel column is prepared using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

The crude product is dissolved in a minimum amount of the eluent and loaded onto the column.

-

The column is eluted, and fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to yield the purified this compound.

-

Application Workflow in Drug Discovery

High-purity this compound is a valuable starting material in the synthesis of novel bioactive molecules. The following diagram illustrates a logical workflow from procurement to the synthesis of a hypothetical target molecule.

This compound is a readily available and highly versatile building block for the synthesis of complex organic molecules. Its utility in the pharmaceutical and agrochemical industries is well-established. By carefully selecting a supplier of high-purity material and employing robust synthetic and purification protocols, researchers can confidently incorporate this valuable intermediate into their drug discovery and development programs. The logical workflow presented provides a framework for the systematic approach required to advance from a simple starting material to a potential bioactive candidate.

References

- 1. americanelements.com [americanelements.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound | 2040-88-2 | FB141592 | Biosynth [biosynth.com]

- 4. 2-bromo-6-chloro-phenol | 2040-88-2 [chemicalbook.com]

- 5. This compound | CAS 2040-88-2 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS No- 2040-88-2 | Simson Pharma Limited [simsonpharma.com]

Potential Research Applications of 2-Bromo-6-chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorophenol, a halogenated aromatic compound, holds significant potential as a versatile building block in various scientific research and development sectors. Its unique substitution pattern, featuring both bromine and chlorine atoms ortho to a hydroxyl group, imparts distinct chemical reactivity that can be exploited for the synthesis of complex molecules. This technical guide explores the core research applications of this compound, with a primary focus on its utility as a chemical intermediate in the synthesis of bioactive compounds, including agrochemicals and potential pharmaceutical agents. While direct research on the biological activities of this compound is limited, this document extrapolates its potential applications based on the well-documented activities of related bromophenol derivatives. This guide provides a summary of its synthesis, key chemical reactions, potential applications in drug discovery and agrochemical development, and relevant experimental protocols.

Introduction

Halogenated phenols are a class of compounds that have garnered considerable interest in synthetic and medicinal chemistry due to their diverse biological activities and utility as synthetic intermediates. This compound (CAS No: 2040-88-2) is a member of this class, characterized by the presence of a bromine and a chlorine atom at positions 2 and 6, respectively, on the phenol (B47542) ring.[1][2][3] This specific arrangement of substituents influences the molecule's electronic properties and steric hindrance, offering unique opportunities for selective chemical transformations.

The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules. The presence of three distinct functional handles—the hydroxyl group, the bromine atom, and the chlorine atom—allows for a stepwise and regioselective introduction of various functionalities. This makes it a valuable starting material for creating libraries of compounds for biological screening.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2-chlorophenol (B165306). A common method involves the reaction of 2-chlorophenol with bromine chloride in a suitable solvent like carbon tetrachloride.[4] The reaction temperature can influence the isomer distribution, with lower temperatures favoring the formation of the 2-bromo-6-chloro isomer.

A general synthetic workflow is depicted below:

Caption: General synthesis workflow for this compound.

Key Research Applications

Intermediate in Agrochemical Synthesis

Halogenated phenols are crucial intermediates in the production of various pesticides. For instance, the related compound, 2-bromo-4-chlorophenol, is a known metabolite and precursor in the synthesis of the organophosphorus insecticide profenofos.[5] This suggests a potential application for this compound as a building block for novel agrochemicals. The presence of both bromo and chloro substituents can be advantageous for tuning the biological activity and environmental persistence of the final product.

The general scheme for utilizing a substituted phenol in pesticide synthesis is outlined below:

Caption: Potential pathway for agrochemical synthesis.

Precursor in Pharmaceutical and Bioactive Molecule Synthesis

The scaffold of this compound is a valuable starting point for the synthesis of a diverse range of potentially bioactive molecules. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to introduce new carbon-carbon bonds.[6][7][8] The hydroxyl group can be etherified or esterified to further modify the molecule's properties.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound, containing two different halogen atoms, can potentially undergo selective coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions.

Caption: Suzuki-Miyaura coupling of this compound.

The Heck reaction enables the coupling of an unsaturated halide with an alkene to form a substituted alkene, also catalyzed by a palladium complex. This reaction provides a route to introduce vinyl groups onto the phenolic ring, which can then be further functionalized.

Caption: Heck reaction involving this compound.

Potential Biological Activities of Derivatives

While data on the biological activity of this compound itself is scarce, numerous studies have demonstrated the potent antimicrobial and anticancer activities of other bromophenol derivatives.[9][10][11][12] It is plausible that derivatives of this compound could exhibit similar properties. For example, studies on other bromophenol derivatives have reported significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][11]

Quantitative Data

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 10 | [9] |

| 3-Bromo-2,6-dihydroxyacetophenone | MRSA | 10 | [9] |

| Ampicillin (Control) | Staphylococcus aureus | 10 | [9] |

| Tetracycline (Control) | Staphylococcus aureus | 30 | [9] |

| Tobramycin (Control) | Staphylococcus aureus | 25 | [9] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | [12] |

Experimental Protocols

The following are generalized experimental protocols for key reactions that can be applied to this compound, based on standard procedures for similar substrates. Researchers should optimize these conditions for their specific needs.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.[13][14][15]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Heck Reaction

This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl halide with an alkene.[6][8][16][17][18]

Materials:

-

This compound

-

Alkene (1.1 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equivalents)

-

Solvent (e.g., DMF, Acetonitrile, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, dissolve this compound, the palladium catalyst, and the phosphine ligand in the solvent.

-

Degas the solution by bubbling with an inert gas.

-

Add the alkene and the base to the reaction mixture.

-

Heat the mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and filter off any solids.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over a drying agent, and remove the solvent in vacuo.

-

Purify the residue by column chromatography.

Environmental Considerations

Chlorophenols and their derivatives are recognized as environmental pollutants due to their toxicity and persistence.[19][20][21][22] Therefore, research involving this compound should be conducted with appropriate safety measures and waste disposal protocols. Studies on the biodegradation of related chlorophenols have identified bacterial strains capable of their degradation, suggesting potential bioremediation strategies.[19][22][23]

Conclusion

This compound is a promising, yet underexplored, chemical intermediate with significant potential for application in agrochemical and pharmaceutical research. Its unique structure allows for diverse chemical modifications, particularly through modern cross-coupling reactions, enabling the synthesis of novel and complex molecules. While direct biological data for this compound is limited, the known activities of related bromophenol derivatives suggest that its synthetic products could possess valuable antimicrobial or anticancer properties. Further research is warranted to fully elucidate the synthetic utility and biological potential of this versatile compound. This guide provides a foundational framework for researchers to begin exploring the applications of this compound in their respective fields.

References

- 1. aobchem.com [aobchem.com]

- 2. 2-bromo-6-chloro-phenol | 2040-88-2 [chemicalbook.com]

- 3. Phenol, 2-bromo-6-chloro- | C6H4BrClO | CID 16268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-6-chlorophenol: Discovery and History

This guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2-Bromo-6-chlorophenol for researchers, scientists, and drug development professionals. The information is presented with a focus on technical details, including experimental protocols and quantitative data, to facilitate a deeper understanding and practical application of this compound.

Discovery and Historical Context